5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione
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Overview
Description
5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . Another approach includes the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific solvents, controlled temperatures, and catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic processes .
Comparison with Similar Compounds
2,4,6-Trihydroxy-pyrimidine: Lacks the amino group at position 5.
5-Amino-2,4-dihydroxy-pyrimidine: Lacks one hydroxyl group compared to 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione.
5-Amino-2,6-dihydroxy-pyrimidine: Lacks one hydroxyl group at position 4.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyrimidine ring.
Properties
IUPAC Name |
5-amino-6-hydroxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-1-2(8)6-4(10)7-3(1)9/h5H2,(H3,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHDLKQXDSETJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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